N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide
Description
This compound features a benzodioxole-carbonyl-oxazolidine core linked to an ethanediamide (oxalamide) backbone, with a 4-methylbenzyl substituent at the terminal amide. The ethanediamide bridge likely enhances hydrogen-bonding capacity, which may influence bioavailability or target binding. Potential applications may include antimicrobial or enzyme-inhibitory activities, given the pharmacological relevance of oxazolidinones and benzodioxole-containing compounds .
Properties
IUPAC Name |
N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6/c1-14-2-4-15(5-3-14)11-23-20(26)21(27)24-12-19-25(8-9-29-19)22(28)16-6-7-17-18(10-16)31-13-30-17/h2-7,10,19H,8-9,11-13H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRAEZCJBLTZAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with disubstituted halomethanes.
Oxazolidin Ring Formation: The oxazolidin ring can be synthesized via a Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base.
Coupling Reactions: The final step involves coupling the benzodioxole and oxazolidin intermediates with ethanediamide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under strong oxidizing conditions.
Reduction: The oxazolidin ring can be reduced to form corresponding amines.
Substitution: The ethanediamide linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ethanediamides or oxazolidin derivatives.
Scientific Research Applications
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: Potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide involves its interaction with cellular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with several classes of heterocyclic and amide derivatives. Key comparisons include:
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The target compound’s carbonyl stretches (C=O) would likely appear near 1670–1600 cm⁻¹, consistent with benzodioxole-carbonyl and oxazolidine moieties (cf. 1605–1679 cm⁻¹ in ).
- NMR : Aromatic protons from the benzodioxole and 4-methylbenzyl groups would resonate at δ 6.8–7.5 ppm, while oxazolidine methylene protons may appear at δ 3.5–4.5 ppm .
- Melting Points : Thiadiazole derivatives (6, 8b) exhibit melting points of 160–290°C , suggesting the target compound may similarly display high thermal stability due to its rigid heterocycles.
Research Findings and Implications
- Structural Optimization : The target compound’s benzodioxole and oxazolidine groups may synergize to improve metabolic stability compared to simpler amides or thiadiazoles .
- Synthetic Challenges : Steric hindrance from the 4-methylbenzyl group could complicate coupling steps, necessitating optimized reaction conditions (e.g., elevated temperatures or polar aprotic solvents) .
- Unresolved Questions : The impact of the methylenedioxy group on cytochrome P450 interactions remains unexplored, warranting further pharmacokinetic studies.
Biological Activity
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide is a synthetic compound featuring a complex structure that combines elements of benzodioxole and oxazolidine. This compound has garnered interest due to its potential therapeutic applications, particularly in oncology and as an antimicrobial agent. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxazolidine moiety is known for its role in inhibiting bacterial protein synthesis, while the benzodioxole component may contribute to anti-cancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives containing the benzodioxole structure showed effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 0.287 µmol/mL to higher values depending on structural modifications .
| Compound | MIC (µmol/mL) | Target Organism |
|---|---|---|
| Compound A | 0.287 | Candida albicans |
| Compound B | 0.500 | Escherichia coli |
| Compound C | 0.750 | Staphylococcus aureus |
Anticancer Activity
The anticancer potential of the compound has been evaluated in several studies. The benzodioxole moiety has been linked to apoptosis induction in cancer cells. In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on a series of benzodioxole derivatives revealed that modifications at the nitrogen positions significantly enhanced their antibacterial activity against resistant strains of Staphylococcus aureus. The study highlighted the importance of structural optimization in developing effective antimicrobial agents . -
Case Study on Anticancer Properties :
Another investigation assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
